Disodium epoxysuccinate (CAS 40618-18-6) is a highly soluble, reactive dicarboxylate oxirane primarily utilized as a critical monomer for polyepoxysuccinic acid (PESA) scale inhibitors and as a direct substrate for the biocatalytic production of L-(+)-tartaric acid [1]. Unlike its upstream precursors or alternative salt forms, the disodium salt provides an optimal balance of aqueous solubility and oxirane ring stability. This makes it the preferred procurement choice for industrial polymerization and enzymatic hydrolysis workflows, where maintaining high active-monomer concentrations without premature ring-opening is essential for maximizing yield and process efficiency [2].
Attempting to substitute disodium epoxysuccinate with upstream precursors like disodium maleate requires an in-house epoxidation step using hydrogen peroxide and tungstate catalysts, which introduces significant exothermic hazards and typically caps yields at 75–80% [1]. Conversely, substituting with the free epoxysuccinic acid or calcium epoxysuccinate introduces severe pH and solubility constraints. The free acid is prone to premature hydrolytic cleavage into tartaric acid during the neutralization required for polymerization, while the calcium salt suffers from poor aqueous solubility, severely limiting the substrate concentrations achievable in continuous enzymatic bioreactors and complicating downstream purification [2].
In the industrial biosynthesis of L-(+)-tartaric acid, substrate solubility directly dictates volumetric productivity. Disodium epoxysuccinate can be formulated into high-concentration (e.g., 1.0 M) aqueous solutions for continuous processing [1]. Studies utilizing immobilized cis-epoxysuccinate hydrolase demonstrate that the highly soluble disodium salt achieves up to 94% conversion to disodium tartrate within 5.5 hours [2]. In contrast, calcium epoxysuccinate exhibits significantly lower aqueous solubility, which restricts the maximum substrate loading in the bioreactor and necessitates additional downstream acidulation steps to remove calcium ions.
| Evidence Dimension | Biocatalytic conversion yield and substrate loading |
| Target Compound Data | Disodium epoxysuccinate: ~94% conversion in 5.5 h at high molarity (1.0 M). |
| Comparator Or Baseline | Calcium epoxysuccinate: Limited by poor aqueous solubility, restricting substrate concentration. |
| Quantified Difference | Enables high-concentration (1.0 M) continuous processing without the precipitation bottlenecks inherent to the calcium salt. |
| Conditions | Enzymatic hydrolysis using immobilized cis-epoxysuccinate hydrolase at 37 °C. |
Procuring the highly soluble disodium salt maximizes bioreactor throughput and eliminates the need for complex calcium-removal steps in tartaric acid production.
Facilities synthesizing polyepoxysuccinic acid (PESA) often consider starting from disodium maleate. However, the catalytic epoxidation of disodium maleate using hydrogen peroxide and sodium tungstate is a yield-limiting step, typically achieving only 75% to 80% conversion to the epoxysuccinate monomer [1] [2]. Procuring pure disodium epoxysuccinate directly bypasses this bottleneck, providing 100% active monomer for immediate ring-opening polymerization. This not only eliminates a ~20–25% yield loss but also removes the requirement to manage highly exothermic peroxide reactions and heavy-metal catalyst recovery at the application site.
| Evidence Dimension | Active monomer availability for polymerization |
| Target Compound Data | Direct procurement: 100% active disodium epoxysuccinate ready for polymerization. |
| Comparator Or Baseline | In-house synthesis from disodium maleate: 75–80% yield. |
| Quantified Difference | Recovers the 20–25% yield loss associated with the epoxidation step. |
| Conditions | Catalytic epoxidation using H2O2 and Na2WO4 catalyst at 55–60 °C. |
Purchasing the pre-epoxidized monomer streamlines PESA manufacturing by removing a hazardous, yield-limiting synthetic step and simplifying regulatory compliance.
The synthesis of linear polyepoxysuccinic acid (PESA) requires controlled ring-opening polymerization, typically initiated by calcium hydroxide at elevated temperatures (60–100 °C) [1]. Disodium epoxysuccinate provides the stable, fully neutralized dicarboxylate necessary for this mechanism. If free epoxysuccinic acid is used as a substitute, it must undergo an initial neutralization step. The localized heat generated during this highly exothermic neutralization frequently causes premature hydrolytic cleavage of the oxirane ring, converting the monomer into inactive tartaric acid before polymerization can occur.
| Evidence Dimension | Monomer stability during polymerization initiation |
| Target Compound Data | Disodium epoxysuccinate: Undergoes controlled alkaline ring-opening to form linear PESA. |
| Comparator Or Baseline | Free epoxysuccinic acid: Susceptible to premature hydrolysis to tartaric acid during mandatory neutralization. |
| Quantified Difference | Prevents competitive hydrolysis side-reactions, ensuring maximum conversion of monomer to the active polymeric scale inhibitor. |
| Conditions | Polymerization initiated by Ca(OH)2 in aqueous media at 60–100 °C. |
The disodium salt guarantees the structural integrity of the oxirane ring prior to polymerization, ensuring reproducible molecular weights and consistent scale inhibition performance.
As the primary monomer for synthesizing linear polyepoxysuccinic acid (PESA) and advanced copolymers (like PECS), where its pre-neutralized state ensures controlled ring-opening polymerization without premature hydrolysis [1].
As the preferred high-solubility substrate for continuous enzymatic conversion using immobilized cis-epoxysuccinate hydrolase, maximizing volumetric productivity in bioreactors compared to calcium salts [2].
Utilized in the synthesis of enantiopure derivatives and pharmaceutical intermediates where the stable oxirane ring and dicarboxylate stereochemistry are required for downstream functionalization without the yield losses of in-situ epoxidation [2].